

Tiapamil vs. Placebo for the Treatment of Hypertension: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: *Tiapamil*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **tiapamil**, a calcium channel blocker, against placebo in the management of hypertension. The information is compiled from various clinical studies to offer an objective overview supported by available experimental data.

Efficacy of Tiapamil in Hypertension: A Review of Clinical Evidence

The therapeutic efficacy of **tiapamil** in treating hypertension has been investigated in several clinical trials, yielding conflicting results. While some studies suggest a significant antihypertensive effect compared to placebo, others indicate a lack of efficacy and a notable incidence of adverse effects.

Summary of Key Placebo-Controlled Clinical Trials

The following tables summarize the methodologies and findings from key clinical trials comparing **tiapamil** to a placebo.

Table 1: Double-Blind, Placebo-Controlled Crossover Study of **Tiapamil** in Mild Essential Hypertension

Parameter	Details
Study Design	Randomized, double-blind, placebo-controlled crossover
Patient Population	6 male patients with mild essential hypertension (WHO Stage I)[1][2]
Dosage and Administration	Oral: Approx. 6 mg/kg tiapamil or placebo[1][2]. Intravenous: 1 mg/kg loading dose of tiapamil or placebo followed by a 50 micrograms/kg/min infusion for 2 hours[1][2].
Efficacy Outcome	Orally administered tiapamil demonstrated an antihypertensive effect that was not observed with the placebo[1][2]. Intravenous tiapamil significantly lowered both blood pressure and heart rate ($p \leq 0.05$)[1][2].
Adverse Effects	No side effects were reported with oral administration[3].

Table 2: Single-Blind, Dose-Titration Study of **Tiapamil** in Mild to Moderate Essential Hypertension

Parameter	Details
Study Design	Single-blind, dose-titration[4]
Patient Population	31 patients with mild to moderate essential hypertension (sitting diastolic blood pressure 95-114 mm Hg)[4]
Dosage and Administration	Following a 4-week placebo period, patients received tiapamil 300 mg twice daily, with doses increasing every 2 weeks to a maximum of 1200 mg/day[4].
Efficacy Outcome	No significant decreases in blood pressure or heart rate were observed with tiapamil compared to placebo, as measured by clinic readings and 24-hour ambulatory monitoring[4].
Adverse Effects	The incidence of adverse effects increased with higher doses of tiapamil, with 81.8% of patients experiencing them at 600 mg twice daily. The most common side effects were dizziness, headache, and palpitations[4].

Table 3: Single-Blind, Crossover Study of **Tiapamil** in Elderly Hypertensive Patients

Parameter	Details
Study Design	Single-blind, randomized, crossover[5]
Patient Population	10 hypertensive patients aged 71-86 years[5]
Dosage and Administration	A single oral dose of 450 mg of tiapamil or placebo[5].
Efficacy Outcome	Tiapamil resulted in a significant decrease in mean daytime systolic and diastolic blood pressure from 171/98 mm Hg to 159/90 mm Hg ($P < 0.001$) without a significant change in heart rate[5].
Adverse Effects	The study did not specify adverse effects in the abstract.

Experimental Protocols

Double-Blind, Placebo-Controlled Crossover Study

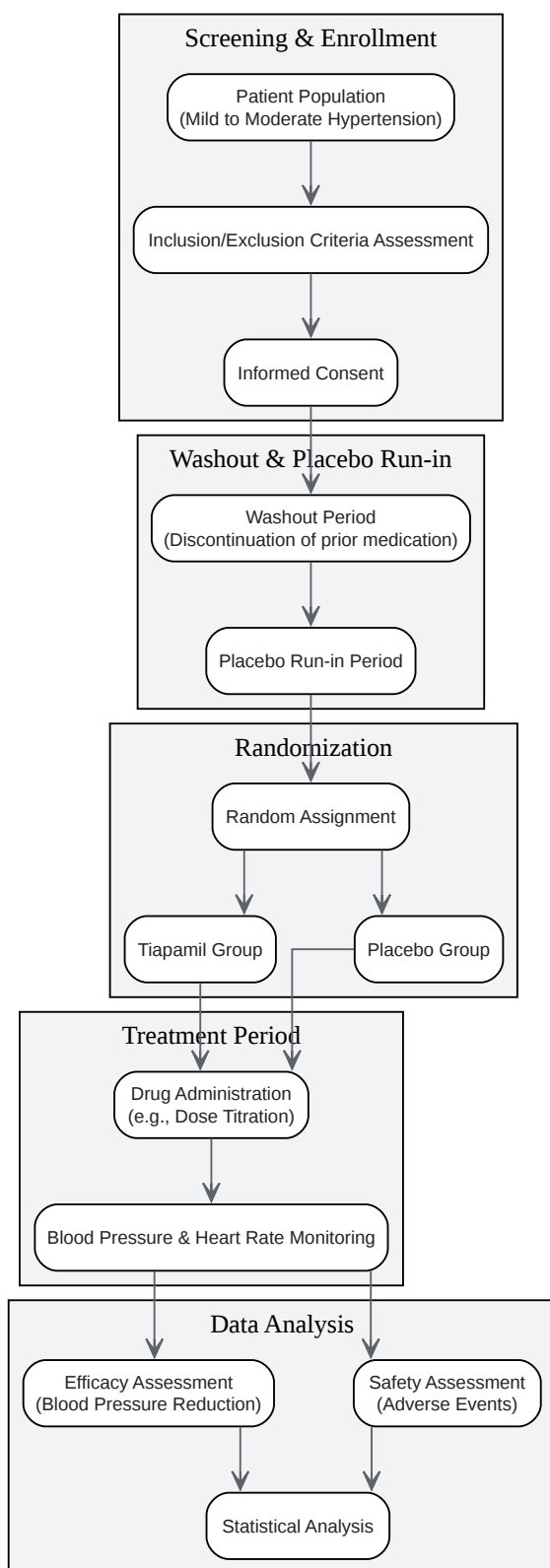
In a randomized, double-blind crossover study, six male patients with mild essential hypertension were administered both **tiapamil** and a placebo. For the oral part of the study, patients received approximately 6 mg/kg of **tiapamil** or a placebo. Blood pressure was measured using a Hawksley Random Zero Sphygmomanometer, and heart rate and P-R interval were determined from electrocardiograms. The statistical significance of the results was assessed using the paired Student's t-test.[1][2]

Single-Blind, Dose-Titration Study

This study involved a 2-week washout period, after which patients entered a 4-week placebo phase. Patients with a sitting diastolic blood pressure between 95-114 mm Hg were then administered **tiapamil** at an initial dose of 300 mg twice daily. The dosage was increased by 150 mg twice daily every two weeks, up to a maximum of 1200 mg/day, to achieve blood pressure control. Blood pressure and heart rate were monitored both in the clinic and via 24-hour ambulatory readings.[4]

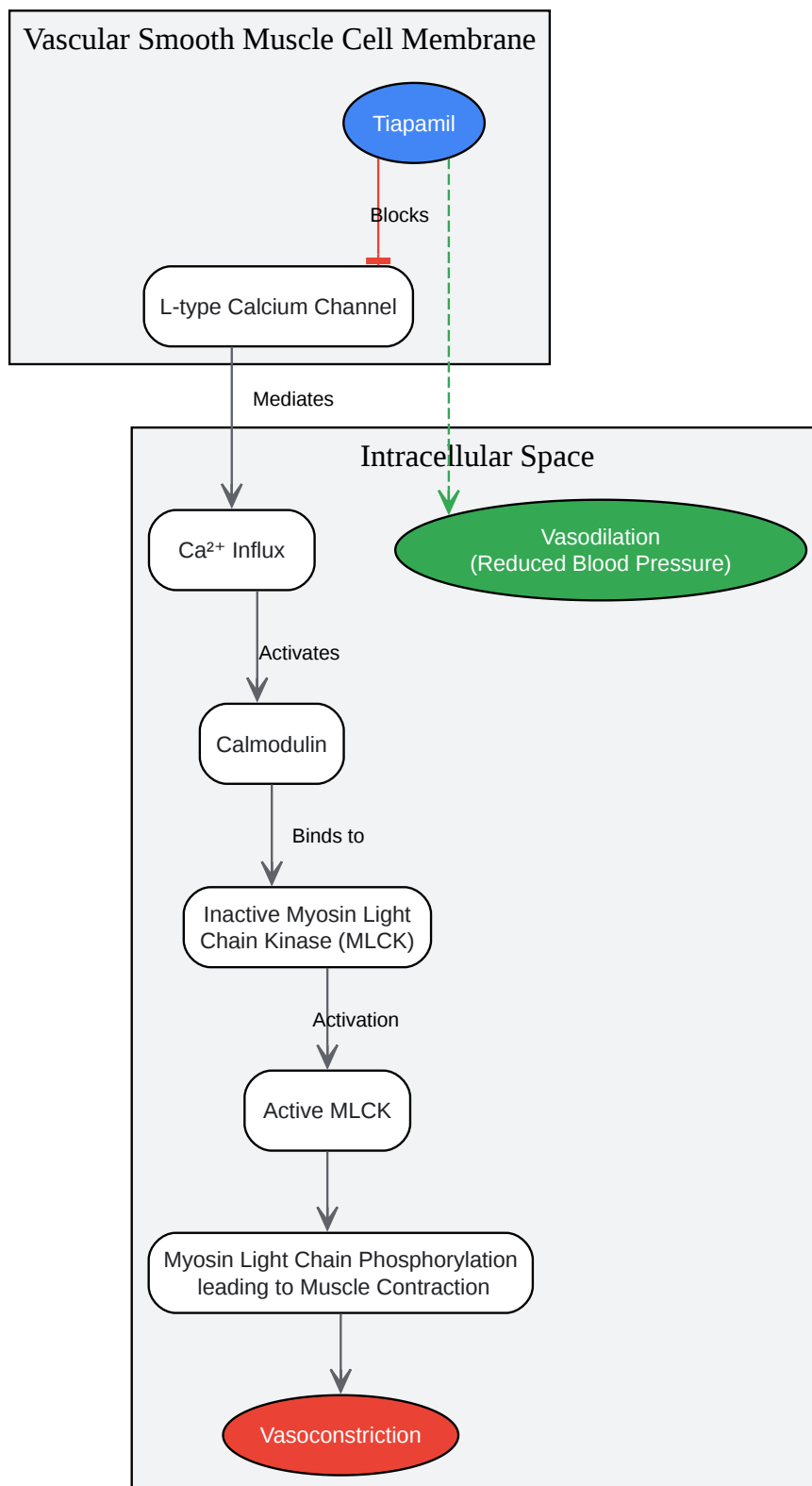
Visualizing Experimental Design and Mechanism of Action

To better understand the clinical trial process and the pharmacological action of **tiapamil**, the following diagrams are provided.



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Caption: A representative workflow of a randomized, placebo-controlled clinical trial for an antihypertensive agent.



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